molecular formula C10H13NO3 B13014785 Methyl 6-ethoxy-2-methylnicotinate

Methyl 6-ethoxy-2-methylnicotinate

Cat. No.: B13014785
M. Wt: 195.21 g/mol
InChI Key: FRVPYJYBLMQCLB-UHFFFAOYSA-N
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Description

Methyl 6-ethoxy-2-methylnicotinate (CAS No. 1355195-60-6) is a nicotinic acid derivative with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . It features an ethoxy substituent at the 6-position and a methyl group at the 2-position of the pyridine ring, esterified with a methyl group. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate. Limited safety data are available, but general handling precautions (e.g., storage in cool, ventilated areas away from incompatible materials) are inferred from analogous compounds .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 6-ethoxy-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H13NO3/c1-4-14-9-6-5-8(7(2)11-9)10(12)13-3/h5-6H,4H2,1-3H3

InChI Key

FRVPYJYBLMQCLB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(C=C1)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-ethoxy-2-methylnicotinate typically involves the esterification of 6-methylnicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions at temperatures ranging from 80°C to 100°C . The process involves mixing 6-methylnicotinic acid with an alcoholic solvent, adjusting the pH to ≤1, and maintaining the reaction temperature to obtain the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The esterification reaction is typically followed by purification steps such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-ethoxy-2-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Methyl 6-ethoxy-2-methylnicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-ethoxy-2-methylnicotinate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Ethyl 2-chloro-6-methoxynicotinate (CAS No. 1233520-12-1): Features a chloro group at the 2-position and a methoxy group at the 6-position.

Physicochemical Properties

Property Methyl 6-ethoxy-2-methylnicotinate Methyl 6-methylnicotinate Ethyl 2-chloro-6-methoxynicotinate
Molecular Formula C₁₀H₁₃NO₃ C₈H₉NO₂ C₉H₁₀ClNO₃
Molecular Weight (g/mol) 195.22 151.16 215.65
Substituents 6-ethoxy, 2-methyl 6-methyl 2-chloro, 6-methoxy
Storage Conditions Cool, UV-protected Cool, ventilated Not specified
Key Reactivity Risks Avoid oxidizing agents Exothermic reactions with acids/alkalis Likely reactive due to chloro group

Key Observations :

  • Reactivity : Ethyl 2-chloro-6-methoxynicotinate’s chloro group increases electrophilicity, making it more reactive toward nucleophilic substitution than the ethoxy analogue .

Analytical Characterization

  • Methyl 6-methylnicotinate : Characterized via ¹H NMR, ¹³C NMR, FTIR, and HPLC (retention time comparison) .
  • This compound: No direct analytical data are provided, but similar techniques (e.g., NMR for substituent identification) would apply.

Biological Activity

Methyl 6-ethoxy-2-methylnicotinate is a compound derived from nicotinic acid, exhibiting various biological activities that have garnered attention in pharmacological research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Chemical Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol

This compound is characterized by the presence of an ethoxy group at the 6-position of the nicotinic acid framework, which contributes to its unique biological properties.

Pharmacological Effects

  • Antinociceptive Activity : Research indicates that this compound exhibits significant antinociceptive effects. In animal models, it has been shown to reduce pain responses, suggesting potential applications in pain management therapies.
  • Neuroprotective Effects : The compound has demonstrated neuroprotective properties in various studies. It appears to mitigate neuronal damage in models of neurodegenerative diseases, possibly through mechanisms involving the modulation of neurotransmitter systems and anti-inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. This activity is particularly relevant in the context of developing new antimicrobial agents.

The biological effects of this compound are believed to be mediated through its interaction with specific receptors and enzymes. It may act as a modulator of ion channels and neurotransmitter receptors, influencing pain pathways and neuroprotective mechanisms.

Case Studies

  • Study on Antinociceptive Effects : A study conducted on rodents demonstrated that administration of this compound resulted in a statistically significant reduction in pain scores compared to control groups. The study utilized both thermal and chemical models of nociception to assess efficacy.
  • Neuroprotection in Ischemic Models : In a model of cerebral ischemia, this compound was found to reduce infarct size and improve neurological outcomes, indicating its potential as a therapeutic agent for stroke.

Data Table: Summary of Biological Activities

Activity TypeModel UsedResultReference
AntinociceptiveRodent pain modelsSignificant reduction in pain scores
NeuroprotectiveCerebral ischemia modelReduced infarct size
AntimicrobialBacterial culturesInhibition of bacterial growth

Safety and Toxicity

While preliminary studies indicate promising biological activities, it is essential to assess the safety profile of this compound. Initial toxicity assessments suggest that it may cause mild irritation upon contact with skin or eyes. Further toxicological studies are warranted to establish a comprehensive safety profile.

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